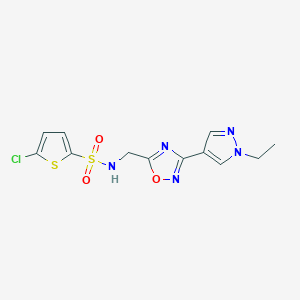

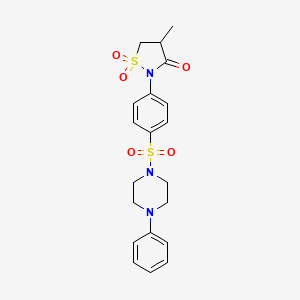

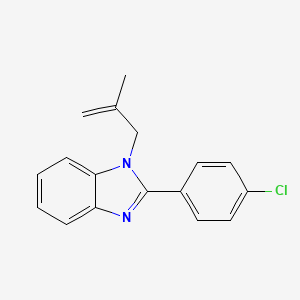

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including esterification, etherification, reductive cyclization, nitration, and hydrolysis. These methods are commonly used in the synthesis of complex organic molecules, particularly those containing the dihydropyridine core, which is a common feature in calcium channel blockers and other biologically active compounds . The synthesis of N-(2-benzamide)pyridine-2'-carboxamide, as reported in another study, involves the use of secondary and primary amide groups, which could be relevant to the synthesis of the compound due to the presence of an amide group in its structure .

Molecular Structure Analysis

The molecular structure of compounds similar to "1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is characterized using various spectroscopic techniques such as IR, 1H NMR, LC/MS, and elemental analysis . These techniques help confirm the identity and purity of the synthesized compounds. The structural analysis is crucial for understanding the chemical behavior and potential interactions of the compound with biological targets.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide." However, the synthesis of related compounds suggests that they can undergo various chemical transformations, which may include reactions at the amide group or the nitro group, as well as interactions with transition metals to form complexes . These reactions can be exploited to modify the compound's properties or to create derivatives with specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures are often determined by their functional groups and molecular geometry. For instance, the presence of a nitro group can influence the compound's acidity, reactivity, and ability to form hydrogen bonds, which in turn affects its solubility and stability . The amide linkage is another key functional group that can impact the compound's hydrogen bonding capability and its interaction with biological molecules . The dihydropyridine core is known for its role in calcium channel modulation, which suggests potential pharmacological applications for the compound .

科学的研究の応用

Chemical Synthesis and Catalysis

Enaminone and Dihydropyridine Derivatives

Research has shown that dihydropyridines, which include compounds similar to 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, serve as important precursors in the synthesis of various antihypertensive agents and coronary vessel dilators. The synthesis involves the condensation of enamines with ylidene acid esters, highlighting the utility of these compounds in medicinal chemistry (Abernathy, 1978).

Zinc(II)/Ketoxime Catalysis

Another study explored the catalytic properties of a zinc(II)/ketoxime system for the hydrolysis of alkyl and aryl nitriles to carboxamides. This research underscores the potential of 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives in facilitating chemical reactions through novel catalytic systems (Kopylovich et al., 2002).

Biological and Pharmacological Studies

Antioxidant Activity

A study on the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, including compounds structurally related to 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, revealed potent antioxidant activities. These derivatives exhibited higher antioxidant efficacy than ascorbic acid, suggesting their potential in developing antioxidant therapies (Tumosienė et al., 2019).

Antimicrobial and Antitumor Agents

The synthesis of novel acridine and bis acridine sulfonamides, which could be related to the synthetic pathways involving 1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, was reported. These compounds were evaluated as inhibitors against the metalloenzyme carbonic anhydrase, indicating their potential application in antimicrobial and antitumor drug development (Ulus et al., 2013).

Molecular Docking and Drug Design

Docking Studies of Phosphorus Derivatives

Research involving the synthesis and characterization of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides highlighted the use of molecular docking studies. These studies are essential for understanding the binding interactions between synthesized compounds and biological targets, facilitating the design of more effective drugs (Talupur et al., 2021).

特性

IUPAC Name |

1-benzyl-N-(3-nitrophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c23-18(20-15-8-4-9-16(12-15)22(25)26)17-10-5-11-21(19(17)24)13-14-6-2-1-3-7-14/h1-12H,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOUSOKOWHVCMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/no-structure.png)

![4-[(6-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2511505.png)

![tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B2511506.png)

![8-(4-methoxybenzyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2511510.png)

![1-(2-methoxyphenyl)-4-{[4-(1-methyl-1H-pyrazol-5-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2511515.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2511517.png)